ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
Description
Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a synthetic quinoline derivative characterized by a chloro substituent at position 6, a carbamoylmethoxy group at position 4 (linked to a 4-methoxyphenyl moiety), and an ethyl ester at position 2. Quinolines are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties . Its synthesis likely involves multi-step reactions, including nucleophilic substitution and esterification, as inferred from analogous quinoline syntheses .
Properties
IUPAC Name |
ethyl 6-chloro-4-[2-(4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-3-28-21(26)18-11-19(16-10-13(22)4-9-17(16)24-18)29-12-20(25)23-14-5-7-15(27-2)8-6-14/h4-11H,3,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHAIESLCMMVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₂₁H₁₉ClN₂O₅
- Molecular Weight : 414.8 g/mol
- CAS Number : 950276-27-4
The compound features a quinoline backbone, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of the methoxy and carbamoyl groups may enhance its pharmacological profile.
Research indicates that quinoline derivatives often exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Quinoline compounds can inhibit various enzymes involved in metabolic pathways, which may lead to reduced proliferation of cancer cells.
- Interaction with DNA : Some quinolines intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : These compounds can influence cell signaling pathways, such as those involved in apoptosis and cell cycle regulation.
Antimicrobial Activity
This compound has shown promising results against a range of pathogens:
- Bacterial Inhibition : Studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
In vitro studies have revealed that this compound induces apoptosis in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 10 |
| A549 | 15 |
The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Hamon et al. (1996) evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated a broad spectrum of activity against both bacterial and fungal strains. -
Anticancer Research :
Research published by Keil et al. (1996) focused on the anticancer potential of quinoline derivatives. The study highlighted that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting a potential for development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents at key positions, influencing their physicochemical properties and biological activities. Below is a detailed comparison:
Substituent Variations at the 4-Position
Variations in the Ester Group
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*LogP values estimated using fragment-based methods.
Preparation Methods
Solvent Selection
Temperature Gradients
-
Cyclization : Elevated temperatures (70–80°C) drive ring closure but risk decomposition.
-
Esterification : Reflux conditions (78–100°C) are necessary for complete conversion.
Purification Challenges
-
Recrystallization : DMSO/water mixtures (1:3 v/v) effectively purify carbamoylated products.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves esterification byproducts.
Comparative Analysis of Synthetic Routes
Route A (Sequential Functionalization) :
-
Quinoline core synthesis → 2. Hydroxylation → 3. Carbamoylmethoxy introduction → 4. Esterification
-
Total Yield : 58%
-
Advantage : Stepwise control over functional groups.
Route B (Convergent Approach) :
-
Pre-functionalized β-keto ester synthesis → 2. One-pot cyclization and esterification
Q & A
Q. What are the optimal synthetic routes for ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization, substitution, and esterification. For example:
- Quinoline Core Formation: Use Friedländer or Gould–Jacob reactions under acidic conditions (e.g., acetic acid and H₂SO₄) at 140°C to assemble the quinoline backbone .
- Functionalization: Introduce the 4-methoxyphenylcarbamoyl methoxy group via nucleophilic substitution or coupling reactions (e.g., using carbamoyl chlorides in anhydrous dichloromethane).
- Esterification: Ethyl ester groups are incorporated via reaction with ethyl chloroformate under basic conditions.
Key Considerations: Optimize reaction time, solvent polarity, and temperature to maximize yield (reported yields: ~55% in similar syntheses) .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to determine bond lengths, angles, and dihedral angles. Refinement parameters (e.g., R-factors < 0.05) and hydrogen placement (riding model) ensure accuracy .
- Spectroscopic Techniques:
- NMR: Analyze and spectra for characteristic peaks (e.g., ester carbonyl at ~170 ppm, methoxy protons at ~3.8 ppm).
- HRMS: Confirm molecular formula with mass accuracy < 5 ppm.
- Comparative Analysis: Cross-validate data with structurally similar quinoline derivatives (e.g., ethyl 4-bromo-7-methoxyquinoline-2-carboxylate) .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC values (µg/mL) .
- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via apoptosis markers (Annexin V/PI) .
- Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace methoxy with ethoxy, vary ester groups) and compare bioactivity .
- Computational Modeling:
- Docking Studies: Use AutoDock Vina to predict binding modes with target proteins (e.g., topoisomerase II). Validate with MD simulations (NAMD/GROMACS) .
- QSAR Models: Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
- Pharmacophore Mapping: Identify critical moieties (e.g., quinoline core, carbamoyl group) using Schrödinger’s Phase .
Q. How can contradictory data in literature regarding biological efficacy be resolved?
Methodological Answer:
- Reproducibility Checks: Replicate experiments under standardized conditions (e.g., cell passage number, serum batch) .
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Mechanistic Studies: Use RNA-seq or proteomics to elucidate off-target effects that may explain discrepancies .
Q. What strategies mitigate instability during in vivo pharmacokinetic studies?
Methodological Answer:
- Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to enhance solubility and bioavailability .
- Metabolic Profiling: Conduct LC-MS/MS to identify major metabolites (e.g., ester hydrolysis products) and adjust dosing regimens .
- Stability-Indicating Assays: Develop HPLC methods with accelerated degradation studies (acid/base, oxidative stress) to predict shelf-life .
Q. How can computational methods predict toxicity profiles?
Methodological Answer:
Q. What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the ester group .
- Safety Protocols: Use PPE (gloves, goggles) and work in fume hoods. In case of exposure, rinse skin/eyes with water for ≥15 minutes .
- Waste Disposal: Neutralize with 10% NaOH before incineration to avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
